molecular formula C6H4N4O3 B13755992 9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione

9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione

Cat. No.: B13755992
M. Wt: 180.12 g/mol
InChI Key: KRKHYEGWNVQRIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the reaction of pyrimidinylguanidines with aldehydes, leading to the formation of the triazine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution can result in a variety of substituted triazines with different functional groups .

Comparison with Similar Compounds

Uniqueness: 9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione stands out due to its unique triazine ring structure and the ability to undergo diverse chemical reactions. Its potential as an anticancer agent and its applications in agriculture further highlight its significance .

Properties

Molecular Formula

C6H4N4O3

Molecular Weight

180.12 g/mol

IUPAC Name

9H-pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione

InChI

InChI=1S/C6H4N4O3/c11-3-1-2-10-4(7-3)8-5(12)9-6(10)13/h1-2H,(H2,7,8,9,11,12,13)

InChI Key

KRKHYEGWNVQRIP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=O)NC2=O)NC1=O

Origin of Product

United States

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